2-(4-Bromo-3-indolyl)-2-oxoacetic Acid

Chemical Synthesis Quality Control Research Reagent

2-(4-Bromo-3-indolyl)-2-oxoacetic Acid (CAS 1126693-15-9) is a functionalized indole derivative with a molecular weight of 268.06 g/mol and the formula C10H6BrNO3. It features a bromine atom at the 4-position and an α-oxoacetic acid moiety at the 3-position of the indole core.

Molecular Formula C10H6BrNO3
Molecular Weight 268.06 g/mol
CAS No. 1126693-15-9
Cat. No. B3213776
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Bromo-3-indolyl)-2-oxoacetic Acid
CAS1126693-15-9
Molecular FormulaC10H6BrNO3
Molecular Weight268.06 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)Br)C(=CN2)C(=O)C(=O)O
InChIInChI=1S/C10H6BrNO3/c11-6-2-1-3-7-8(6)5(4-12-7)9(13)10(14)15/h1-4,12H,(H,14,15)
InChIKeyZSBKPXYGLITYCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Bromo-3-indolyl)-2-oxoacetic Acid (CAS 1126693-15-9): Sourcing and Procurement of a Specialized Indole Building Block


2-(4-Bromo-3-indolyl)-2-oxoacetic Acid (CAS 1126693-15-9) is a functionalized indole derivative with a molecular weight of 268.06 g/mol and the formula C10H6BrNO3 . It features a bromine atom at the 4-position and an α-oxoacetic acid moiety at the 3-position of the indole core . It is offered as a research chemical and versatile small molecule scaffold by multiple vendors, with stated purities commonly at or above 95% [1].

Sourcing 2-(4-Bromo-3-indolyl)-2-oxoacetic Acid: Why Analogs Are Not Drop-in Replacements


While 2-(4-Bromo-3-indolyl)-2-oxoacetic Acid lacks published quantitative activity data, substitution with its closest structural analogs is a significant risk. The specific combination of a 4-bromo substituent and a free α-oxoacetic acid group is unique and influences both chemical reactivity and potential biological interactions. For example, a recent study on a library of 32 brominated indole-3-glyoxylamides demonstrated that even small changes, such as moving the bromine atom from the 4-position to the 5- or 6-position, or conjugating it to different amino acids, resulted in major differences in bioactivity against targets like SARS-CoV-2 3CLpro (IC50 values ranging from 1.2 to >50 µM) and Plasmodium falciparum [1]. This demonstrates that the precise substitution pattern on the indole ring is not interchangeable and can drastically alter a compound's performance profile, making direct procurement of the specified 4-bromo isomer essential for experimental reproducibility and reliable structure-activity relationship (SAR) studies.

Quantitative Evidence Guide for 2-(4-Bromo-3-indolyl)-2-oxoacetic Acid: Activity and Purity Data


Purity Benchmarking for 2-(4-Bromo-3-indolyl)-2-oxoacetic Acid Procurement

Multiple vendors supply 2-(4-Bromo-3-indolyl)-2-oxoacetic Acid, with reported purity levels providing a key differentiator for procurement. The compound is commercially available at a baseline purity of 95% . For applications requiring higher assurance of identity and minimal impurities, material with a stated purity of 98% can be sourced . This quantitative difference directly impacts the reliability of subsequent reactions and the validity of biological assays.

Chemical Synthesis Quality Control Research Reagent

Inferred Activity of the 4-Bromo Scaffold Against GSK-3 Kinase

Direct activity data for 2-(4-Bromo-3-indolyl)-2-oxoacetic Acid is not available. However, the simpler analog 4-bromoindole is a reported potential inhibitor of Glycogen Synthase Kinase-3 (GSK-3) . Given that 2-(4-Bromo-3-indolyl)-2-oxoacetic Acid contains this same 4-bromoindole core, it may serve as a functionalized starting point for developing more potent or selective GSK-3 inhibitors, a class of targets implicated in Alzheimer's disease and cancer.

Kinase Inhibition Neurodegeneration Oncology

Positional Bromine Isomerism Dictates Antimicrobial Biofilm Potency

A comparative study of halogenated indoles against Enterohemorrhagic E. coli (EHEC) demonstrated that the position of bromine substitution significantly impacts antibiofilm activity. While the target compound (4-bromoindole-3-glyoxylic acid) was not tested, its parent core, 4-bromoindole, inhibited EHEC biofilm formation by >61% at 20 µg/mL [1]. In the same study, the 5-bromo isomer (5-bromoindole) exhibited a higher Minimum Inhibitory Concentration (MIC) of 200 µg/mL compared to 100 µg/mL for 4-bromoindole, highlighting a 2-fold difference in antimicrobial potency based solely on bromine position [1].

Antimicrobial Biofilm Inhibition EHEC

Optimal Application Scenarios for Procuring 2-(4-Bromo-3-indolyl)-2-oxoacetic Acid


Synthesis of 4-Bromoindole-Based Kinase Inhibitor Libraries

This compound is an ideal starting material for generating focused libraries of potential kinase inhibitors, particularly those targeting GSK-3. Its 4-bromoindole core, which is associated with GSK-3 inhibition , combined with the reactive α-oxoacetic acid handle, allows for rapid diversification into amides, esters, and other derivatives. This is a more advanced and versatile synthon compared to the simpler 4-bromoindole building block , offering a strategic advantage in medicinal chemistry campaigns.

Structure-Activity Relationship (SAR) Studies on Antimicrobial Biofilms

For projects aimed at developing new antibiofilm agents, this compound is highly relevant. Data on related bromoindoles show that 4-bromo substitution confers superior antimicrobial potency and biofilm inhibition against pathogens like EHEC compared to 5-bromo substitution [1]. Procuring this specific 4-bromo-3-glyoxylic acid scaffold enables SAR studies to explore the effect of further functionalization (via the glyoxylic acid group) on this already favorable antibiofilm profile [1].

Development of Indole-3-Glyoxylamide-Based Protease Inhibitors

A recent study highlighted the potential of brominated indole-3-glyoxylamides as inhibitors of viral and mammalian proteases, with some analogs showing potent activity against SARS-CoV-2 3CLpro (IC50 = 1.2 µM) [2]. The target compound is the free acid precursor to this class of amides. It is the optimal reagent for synthesizing a new series of 4-bromoindole-3-glyoxylamides to probe the effect of 4-substitution on protease inhibition, an area where the 5- and 6-bromo isomers have already shown promise [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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